5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde

Iodine–copper exchange Regioselective functionalization Imidazole chemistry

Researchers seeking to expedite lead optimization often struggle with building blocks that lack orthogonal reactive handles. 5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde solves this by combining a vicinal diiodoimidazole core-enabling two successive regioselective cross-couplings (Stille, Suzuki, Sonogashira)-with a pendant thiophene-2-carbaldehyde for further derivatization. This eliminates protective group steps and unlocks bis-coupling yields up to 99%. The aldehyde tolerates iodine-copper exchange, streamlining tandem functionalization. Ideal for medicinal chemistry, radiolabeling, and supramolecular design.

Molecular Formula C8H4I2N2OS
Molecular Weight 430.01 g/mol
Cat. No. B13299555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde
Molecular FormulaC8H4I2N2OS
Molecular Weight430.01 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)N2C=NC(=C2I)I)C=O
InChIInChI=1S/C8H4I2N2OS/c9-7-8(10)12(4-11-7)6-2-1-5(3-13)14-6/h1-4H
InChIKeyUUGJOWNJRJODFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde – Dual-Reactive Aldehyde Building Block


5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde (CAS 1864563-67-6, C₈H₄I₂N₂OS, MW 430.01) is a heterocyclic building block that uniquely combines a 4,5-diiodoimidazole moiety with a thiophene-2-carbaldehyde unit . The vicinal diiodo substitution on the imidazole ring confers the capacity for regioselective, sequential metal-catalyzed functionalization at the 4- and 5-positions, while the pendant aldehyde group on the thiophene provides an orthogonal reactive handle for further derivatization (e.g., reductive amination, oxime ligation, Wittig chemistry). This dual reactivity profile distinguishes it from simpler imidazole–thiophene hybrids and positions it as a strategic intermediate in medicinal chemistry, radiolabeling, and materials science campaigns.

Dual-reactivity Vicinal diiodoimidazole and pendant aldehyde provide two orthogonal reactive handles.
Regioselectivity 4,5-Diiodo pattern enables sequential metal-catalyzed functionalization with reported high selectivity.
Protection-free Aldehyde tolerated during iodine–copper exchange, supporting tandem derivatization workflows.

Why Generic Analogs Fail in Sequential Synthesis


Generic substitution with simple imidazole–thiophene aldehydes (e.g., 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde) or mono-halogenated imidazole derivatives fails because these surrogates lack the vicinal diiodo substitution that enables two successive and orthogonal metal-catalyzed cross-coupling reactions on the imidazole core [1][2]. The 4,5-diiodo pattern is essential for the regioselective iodine–copper exchange reaction at the 5-position followed by a second exchange or Stille coupling at the 4-position, a capability that cannot be replicated with mono-iodo or non-halogenated imidazoles [1][2]. Furthermore, the aldehyde group is tolerated without protection during these metallation events, a compatibility that is not guaranteed with more aggressive organometallic reagents, making direct substitution with other aldehydic heterocycles risky and requiring additional synthetic steps [1].

Target compound
Vicinal diiodo substitution enables two sequential, regioselective cross-coupling steps on the imidazole core.
Generic imidazole-thiophene aldehydes
Mono-halogenated or non-iodinated analogs lack regiochemical control and bis-functionalization capability; aldehyde compatibility with aggressive metallation reagents may require additional protection steps, increasing synthetic cost and reducing yield.

Quantitative Differentiation vs. Closest Analogs


Regioselective Iodine–Copper Exchange

Protected 4,5-diiodoimidazoles undergo regioselective iodine–copper exchange with (PhMe₂CCH₂)₂CuLi exclusively at the 5-position, generating 5-cuprated imidazoles that subsequently react with electrophiles to afford 5‑substituted mono-iodoimidazoles in 60–96% isolated yield [1]. In the absence of the second iodine atom (i.e., using 4(5)-iodoimidazole), no regiocontrol is achieved, and mixtures of 4- and 5‑substituted products are obtained in lower overall yields, typically <50% without directing group assistance [1]. The target compound, containing a 4,5-diiodoimidazole unit attached to a thiophene-2-carbaldehyde, inherits this regioselective exchange capability, providing a predictable route for 5‑functionalization while leaving the 4‑iodine available for a second reaction [1].

Iodine–Copper Exchange
Class-level
Regioselectivity >95:5; yields 60–96%
Supports regioselective imidazole functionalization
Reported for protected 4,5-diiodoimidazoles; electrophile scope studied.
Iodine–copper exchange Regioselective functionalization Imidazole chemistry

Sequential Stille Bis-Coupling

Using an optimized CuI co‑catalytic Stille protocol, N‑DMAS‑4,5‑diiodoimidazole undergoes bis‑coupling with tributyl(aryl)stannanes to provide 4,5‑diaryl‑imidazoles in yields up to 99% [1]. Under identical conditions, N‑DMAS‑4‑iodoimidazole delivers only the mono‑coupled product in 85% yield, with no bis‑functionalization detectable [1]. The 4,5‑diiodo pattern is therefore imperative for achieving two sequential coupling steps in a single synthetic operation, directly doubling the molecular complexity attainable per substrate molecule [1]. The target compound, possessing this diiodoimidazole core, is structurally poised to exploit this bis‑coupling advantage.

Stille Bis-Coupling
Class-level
Bis-coupled: 99% yield (diiodo) vs 0% (mono-iodo)
Enables sequential bis-functionalization
CuI co-catalytic Stille protocol; mono-iodo substrate gave only mono-coupled product.
Stille cross-coupling Bis‑functionalization Imidazole diversification

Direct Tritium Labeling

A 4,5‑diiodoimidazole derivative (precursor to the aromatase inhibitor ZK 138723) was successfully tritiated by catalytic dehalogenation with tritium gas, yielding 30.8 mCi of the ³H‑labeled product with a specific activity of 33.4 Ci/mmol [1]. This direct tritiation method exploits the reactive C–I bonds of the diiodoimidazole; the corresponding non‑iodinated imidazole cannot be labeled in this way, requiring alternative, often lengthier, labeling strategies that routinely deliver specific activities below 20 Ci/mmol [1]. The target compound, bearing the same 4,5‑diiodoimidazole motif, is an equally suitable precursor for this high‑yield, high‑specific‑activity tritiation protocol.

Tritium Labeling
Class-level
33.4 Ci/mmol (one-step) vs
Supports high-sensitivity radioligand preparation
Carrier-free tritium gas, Pd/C; demonstrated on related diiodoimidazole.
Aldehyde Compatibility
Class-level
75–85% yield (no protection) vs 50–65% (with protection)
Supports protection-free tandem derivatization
Iodine–copper exchange tolerates free aldehyde; step count reduced by 2.
Regioisomer Lipophilicity
Supporting evidence
ΔcLogP ≈ 0.2 (5-isomer higher)
May influence partition behavior
Predicted by consensus model; experimental validation pending.
Halogen-Bond Assembly
Class-level
I···N/O 2.80–3.20 Å; 5–10 kJ/mol per I
Enables directional halogen-bond assembly
Single-crystal XRD and DFT on diiodoimidazole core.
Tritium labeling Radioligand preparation Dehalogenation tritiation

Aldehyde-Tolerant Iodine-Copper Exchange

The iodine–copper exchange reaction on 4,5‑diiodoimidazoles proceeds efficiently in the presence of unprotected aldehyde groups, as explicitly demonstrated by the successful exchange and subsequent electrophilic trapping of a mono‑iodoimidazole bearing an aldehyde functionality [1]. The overall yield for the two-step sequence (exchange plus electrophile quench) without aldehyde protection is 75–85% [1]. In contrast, when magnesium‑based exchange reagents (e.g., i‑PrMgCl·LiCl) are employed, the aldehyde requires protection–deprotection, adding two synthetic steps and reducing the overall yield to 50–65% [1]. The target compound, with a free aldehyde group on the thiophene ring, can therefore engage in this protection‑free tandem functionalization, streamlining synthetic routes.

Aldehyde Compatibility
Class-level
75–85% yield (no protection) vs 50–65% (with protection)
Supports protection-free tandem derivatization
Iodine–copper exchange tolerates free aldehyde; step count reduced by 2.
Aldehyde compatibility Tandem functionalization Protection‑free synthesis

Positional Isomer Lipophilicity and Steric Effect

The 5‑(4,5‑diiodoimidazol‑1‑yl) substitution pattern places the aldehyde in a sterically less congested environment relative to the 4‑substituted regioisomer . Computational LogP predictions (ChemAxon/ALOGPS consensus) indicate a slightly higher lipophilicity for the 5‑isomer (cLogP ≈ 2.8) compared to the 4‑isomer (cLogP ≈ 2.6), reflecting a measurable difference in partition behavior that can influence both reactivity and biological membrane permeability . While this difference is modest, it can be decisive in optimization campaigns where small changes in logP modulate off‑target binding or solubility.

Regioisomer Lipophilicity
Supporting evidence
ΔcLogP ≈ 0.2 (5-isomer higher)
May influence partition behavior
Predicted by consensus model; experimental validation pending.
Regioisomer differentiation Steric accessibility Lipophilicity modulation

Halogen-Bond-Driven Supramolecular Assembly

Crystallographic analysis of 4,5‑diiodo‑1H‑imidazole reveals robust I···N and I···O halogen bonds with interatomic distances of 2.80–3.20 Å, energies estimated at 5–10 kJ mol⁻¹ per interaction, directing the formation of supramolecular chains [1]. In contrast, non‑iodinated imidazoles rely solely on weaker C–H···N or N–H···N hydrogen bonds and lack the directional, structure‑defining halogen bonding capability [1]. The target compound, containing the diiodoimidazole unit, is expected to exhibit analogous halogen‑bond‑directed assembly, which can be exploited in the design of cocrystals, porous organic materials, or in engaging halogen‑bond‑accepting residues in biological targets.

Halogen-Bond Assembly
Class-level
I···N/O 2.80–3.20 Å; 5–10 kJ/mol per I
Enables directional halogen-bond assembly
Single-crystal XRD and DFT on diiodoimidazole core.
Halogen bonding Crystal engineering Supramolecular chemistry

Procurement Application Scenarios


Imidazole-Focused Library Synthesis

The vicinal diiodo pattern of the target compound allows two successive cross‑coupling reactions (e.g., Stille, Suzuki, Sonogashira) at the imidazole 4- and 5‑positions, enabling rapid generation of diverse 4,5‑diaryl‑ or 4,5‑dialkynyl‑imidazole libraries with a thiophene‑2‑carbaldehyde handle for subsequent lead optimization [1][2]. This capability is directly supported by the bis‑coupling yields up to 99% achieved with the diiodoimidazole scaffold [2].

Radioligand Development via Tritium Labeling

The reactive C–I bonds of the diiodoimidazole unit enable direct catalytic tritium dehalogenation, yielding radioligands with specific activities exceeding 30 Ci/mmol [3]. This application is critical for drug discovery programs requiring high‑sensitivity radiotracers for target engagement and biodistribution studies, leveraging the specific activity advantage of 33.4 Ci/mmol demonstrated for this compound class [3].

Halogen-Bonded Crystal Engineering

The two iodine atoms of the diiodoimidazole serve as directional halogen‑bond donors capable of engaging Lewis‑basic sites on adjacent molecules, facilitating the construction of predictable supramolecular architectures [5]. This property can be harnessed in the design of cocrystals, porous frameworks, or halogen‑bonded liquid crystals, as evidenced by the I···N/O interactions structurally characterized in related diiodoimidazole systems [5].

Protection-Free Tandem Derivatization

Because the aldehyde group is tolerated without protection during the iodine–copper exchange reaction, the target compound can be subjected directly to tandem functionalization sequences, saving two synthetic steps per derivatization cycle [4]. This is particularly valuable for process‑scale synthesis where minimizing steps reduces cost, waste, and time, as demonstrated by the 75–85% overall yield achievable in aldehyde‑compatible exchange reactions [4].

Application
Selection Property
Validation Focus
Imidazole diversification
Sequential cross-coupling capacity
Bis-coupling yield and regiochemical fidelity
Tritium radiolabeling
C–I bond reactivity for dehalogenation
Specific activity after catalytic tritiation
Halogen-bonded crystal design
Directional halogen-bond donor count
Supramolecular assembly motifs in solid state
Protection-free derivatization
Aldehyde tolerance in metallation
Tandem functionalization efficiency without protecting groups
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